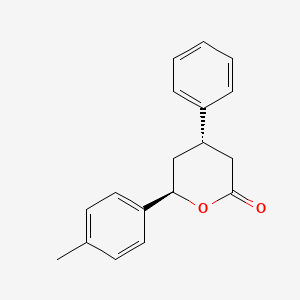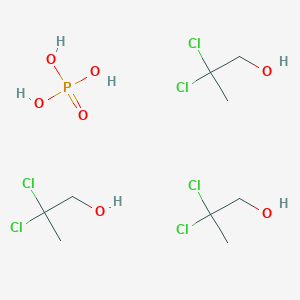
Phosphoric acid--2,2-dichloropropan-1-ol (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid–2,2-dichloropropan-1-ol (1/3) is a chemical compound that combines phosphoric acid with 2,2-dichloropropan-1-ol in a 1:3 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid–2,2-dichloropropan-1-ol (1/3) typically involves the reaction of phosphoric acid with 2,2-dichloropropan-1-ol. The reaction conditions often include controlled temperatures and the use of catalysts to facilitate the reaction. The exact synthetic route may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of phosphoric acid–2,2-dichloropropan-1-ol (1/3) may involve large-scale chemical reactors and continuous processing techniques. The use of advanced technologies and equipment ensures the efficient and cost-effective production of this compound.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid–2,2-dichloropropan-1-ol (1/3) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of phosphoric acid–2,2-dichloropropan-1-ol (1/3) include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of phosphoric acid–2,2-dichloropropan-1-ol (1/3) depend on the specific reaction conditions and reagents used
Scientific Research Applications
Phosphoric acid–2,2-dichloropropan-1-ol (1/3) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: The compound is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of phosphoric acid–2,2-dichloropropan-1-ol (1/3) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the specific context and conditions.
Comparison with Similar Compounds
Phosphoric acid–2,2-dichloropropan-1-ol (1/3) can be compared with other similar compounds, such as:
1,3-Dichloropropan-2-ol: This compound has similar chemical properties but differs in its specific structure and reactivity.
2,2-Dichloropropanol: Another related compound with distinct chemical and physical properties.
Properties
CAS No. |
185030-32-4 |
|---|---|
Molecular Formula |
C9H21Cl6O7P |
Molecular Weight |
484.9 g/mol |
IUPAC Name |
2,2-dichloropropan-1-ol;phosphoric acid |
InChI |
InChI=1S/3C3H6Cl2O.H3O4P/c3*1-3(4,5)2-6;1-5(2,3)4/h3*6H,2H2,1H3;(H3,1,2,3,4) |
InChI Key |
ZDKRZQJDAAJXIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(Cl)Cl.CC(CO)(Cl)Cl.CC(CO)(Cl)Cl.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenyl(4-{[(2S,3S)-3-phenyloxiran-2-yl]methyl}piperidin-1-yl)methanone](/img/structure/B12552431.png)
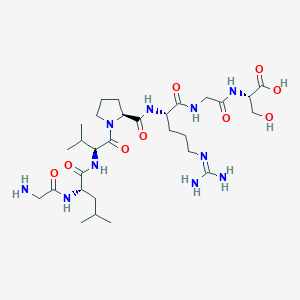
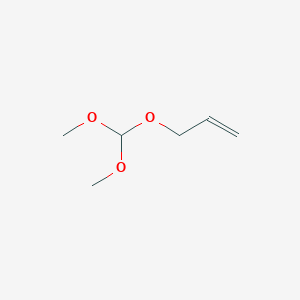
![1-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-4(1H)-thione](/img/structure/B12552448.png)
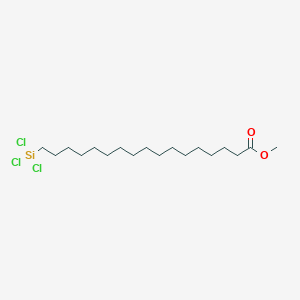
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-propyl-, (2S)-](/img/structure/B12552451.png)


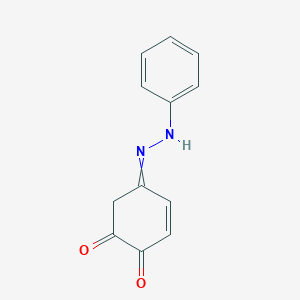


![N-Methyl-N-{2-[(oxiran-2-yl)methoxy]ethyl}nitramide](/img/structure/B12552510.png)
